molecular formula C4H6O2 B1207819 Butanal, 2-oxo- CAS No. 4417-81-6

Butanal, 2-oxo-

Cat. No. B1207819
CAS RN: 4417-81-6
M. Wt: 86.09 g/mol
InChI Key: RWHQMRRVZJSKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, demonstrating high yields and stability under ambient conditions. Such methods offer insights into constructing complex molecules with desired properties through careful manipulation of molecular structures (Wang et al., 2006).

Scientific Research Applications

Antioxidant Properties

Butanal, 2-oxo-, in the form of its oxime derivatives, has been studied for potential antioxidant properties. Oximes, typically utilized for reversing acetylcholinesterase inhibition by organophosphates, show promise as antioxidants. Research indicates that low concentrations of 3-(phenylhydrazono) butan-2-one oxime can effectively reduce hydrogen peroxide-induced lipid peroxidation in vitro, suggesting its utility as a potent antioxidant compound without significant toxicity signs in vivo applications (Puntel et al., 2008).

Radiation Chemistry

The radiation chemical behavior of aqueous butanal oxime solutions has been explored, particularly when irradiated with helium ion beams. This research is significant for understanding the radiolytic degradation mechanisms of butanal oxime, revealing its potential to enhance hydrogen production through reaction with H∙ radicals and act as a scavenger for OH∙ radicals, thereby inhibiting hydrogen peroxide production (Costagliola et al., 2016).

Oxidative Dehydrogenation

Surface-modified carbon nanotubes have been utilized to catalyze the oxidative dehydrogenation of n-butane to valuable intermediates like butenes and butadiene, with butanal, 2-oxo-, playing a role in the process. This approach offers an environmentally friendlier alternative to traditional metal oxide catalysts, requiring lower O2/butane ratios and presenting minimal unwanted product oxidation (Zhang et al., 2008).

Hydroformylation Reaction

Butanal, 2-oxo-, is a key intermediate in the hydroformylation of propene, which involves the catalytic reaction of olefins with carbon monoxide and hydrogen to produce aldehydes. This process, known as the Oxo Process, is crucial for producing alkanals like butanal from 1-alkenes. It has broad industrial applications, including the production of ester-type plasticizers from 2-ethylhexanol, a derivative of butanal (Ojima et al., 2003).

Safety And Hazards

2-Oxobutanal is a highly flammable liquid and vapor. It causes serious eye irritation. In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish . Vapors are heavier than air and may spread along floors. Risk of dust explosion. Forms explosive mixtures with air at elevated temperatures .

Future Directions

The use of n-butanol, which can be produced sustainably from biomass, has been suggested as an ecologically and economically viable extraction solvent for isolating polar products from aqueous solutions . This could potentially open up new avenues for the use of 2-oxobutanal in green chemistry.

properties

IUPAC Name

2-oxobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHQMRRVZJSKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075063
Record name 2-Oxobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanal, 2-oxo-

CAS RN

4417-81-6
Record name Ethylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLGLYOXAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.